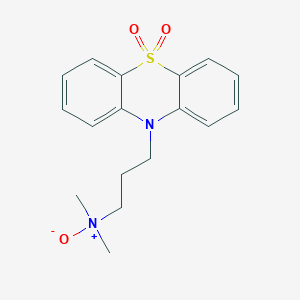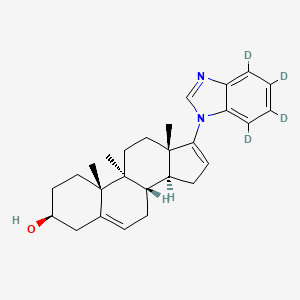
1-Azetidinepropanesulfonyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azetidinepropanesulfonyl Chloride is a chemical compound with the molecular formula C₆H₁₂ClNO₂S and a molecular weight of 197.68 g/mol . It is primarily used in industrial and scientific research applications, particularly in the synthesis of various organic compounds. This compound is not intended for medical or edible purposes .
Métodos De Preparación
The synthesis of 1-Azetidinepropanesulfonyl Chloride involves several methods. One common approach is the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation, using alumina as a solid support . This method is efficient and general, allowing for the preparation of various 1-arenesulfonylazetidines. Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Análisis De Reacciones Químicas
1-Azetidinepropanesulfonyl Chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form various substituted azetidines.
Cycloaddition Reactions:
Ring-Opening Reactions: The compound can undergo ring-opening reactions, particularly in the presence of strong nucleophiles or under acidic conditions.
Common reagents used in these reactions include dimethylsulfoxonium methylide, primary amines, and various alkylating agents. The major products formed from these reactions are typically substituted azetidines and other nitrogen-containing heterocycles.
Aplicaciones Científicas De Investigación
1-Azetidinepropanesulfonyl Chloride has numerous applications in scientific research:
Polymer Chemistry: It is used as a building block for the synthesis of polyamines through anionic and cationic ring-opening polymerization.
Medicinal Chemistry: The compound is explored for its potential in the synthesis of biologically active molecules, including peptidomimetics and nucleic acid analogs.
Material Science: It is utilized in the development of antibacterial and antimicrobial coatings, CO₂ adsorption materials, and non-viral gene transfection agents.
Mecanismo De Acción
The mechanism of action of 1-Azetidinepropanesulfonyl Chloride primarily involves its reactivity as a sulfonyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of various substituted azetidines. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparación Con Compuestos Similares
1-Azetidinepropanesulfonyl Chloride can be compared with other similar compounds, such as:
1-Azetidinecarboxylic Acid: This compound is used in the synthesis of various pharmaceuticals and has similar reactivity in substitution and ring-opening reactions.
1-Azetidineethanol: It is another azetidine derivative used in organic synthesis, particularly in the preparation of functionalized azetidines.
The uniqueness of this compound lies in its sulfonyl chloride functional group, which provides distinct reactivity and versatility in synthetic applications.
Propiedades
Fórmula molecular |
C6H12ClNO2S |
|---|---|
Peso molecular |
197.68 g/mol |
Nombre IUPAC |
3-(azetidin-1-yl)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C6H12ClNO2S/c7-11(9,10)6-2-5-8-3-1-4-8/h1-6H2 |
Clave InChI |
SBMAGRGMYJFLOS-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C1)CCCS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


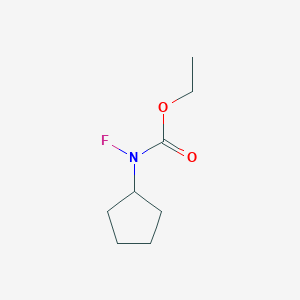
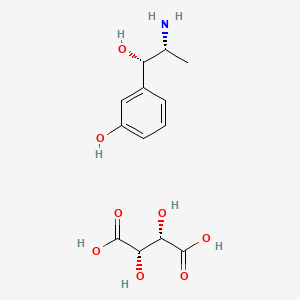
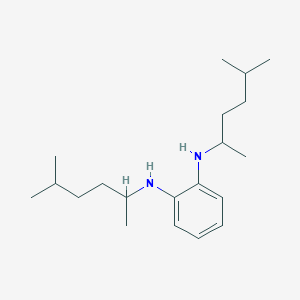
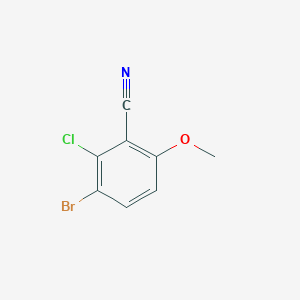
![ethyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B13430963.png)
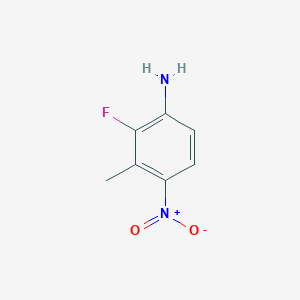
![3-ethoxy-4-[[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]carbonyl] Benzeneacetic acid](/img/structure/B13430982.png)


![3-[(2,3-Difluorophenyl)methyl]pyridine-4-carboxylic acid](/img/structure/B13430998.png)
